2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a phenyl ring substituted with an isopropoxy group and a trifluoromethyl group, and a boronic acid moiety protected as a pinacol ester.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-isopropoxy-4-(trifluoromethyl)phenol with boronic acid in the presence of pinacol. The reaction typically involves refluxing the reactants in an inert atmosphere (e.g., nitrogen) with a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a suitable base.
Oxidation and Reduction: The boronic ester can undergo oxidation to form phenols or reduction to form boronic acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.
Bases: Common bases include sodium carbonate, potassium phosphate, and cesium fluoride.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.
Major Products Formed:
Biaryls: In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound.
Phenols: Upon oxidation, the major product is the corresponding phenol.
Boronic Acids: Upon reduction, the major product is the boronic acid derivative.
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease can potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and polymers.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is strongly influenced by the pH of the environment . The compound is also usually bench stable, indicating it can withstand typical laboratory conditions .
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, the compound is used to study enzyme inhibition and to develop inhibitors for various biological targets. It is also used in the synthesis of fluorescent probes for biological imaging.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: In the chemical industry, the compound is used in the production of materials, such as polymers and advanced materials, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Similar to the compound , but lacks the isopropoxy and trifluoromethyl groups.
Biphenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions, but with a different substitution pattern on the phenyl ring.
Pinacol Boronic Ester: A general boronic ester used in various cross-coupling reactions.
Uniqueness: The presence of the isopropoxy and trifluoromethyl groups on the phenyl ring makes this compound unique, as these substituents can influence the reactivity and selectivity of the cross-coupling reactions. The trifluoromethyl group, in particular, can enhance the stability and electronic properties of the compound.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-13-9-11(16(18,19)20)7-8-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPUCWOUNOLLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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